molecular formula C25H16N2O4 B214187 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

Cat. No. B214187
M. Wt: 408.4 g/mol
InChI Key: MZWQTVQCPYPKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide, also known as Compound 25, is a small molecule inhibitor that has shown potential in the field of cancer research. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. In

Mechanism of Action

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 inhibits the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been found to inhibit the activity of other proteins, such as NF-κB and STAT3, which are involved in the regulation of immune responses. It has also been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in lab experiments is that it has been well-characterized and its mechanism of action is well-understood. This makes it a valuable tool for studying the role of BRD4 and other proteins in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors, such as antibodies, in certain experimental settings.

Future Directions

There are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. One area of interest is the development of more potent and selective inhibitors of BRD4 and other proteins involved in cancer. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 and other inhibitors. Finally, there is a need for further research on the potential use of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of BRD4 and other proteins involved in cancer cell growth and immune responses. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 that could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 involves several steps, including the reaction of 1,2-diaminobenzene with 1,3-dibromo-5-methylbenzene to form an intermediate compound. This intermediate is then reacted with 2-bromo-5-nitrobenzoic acid to form the final product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.

properties

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

Molecular Formula

C25H16N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30)

InChI Key

MZWQTVQCPYPKIS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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